molecular formula C10H14N2O3 B1471910 2-(3-(tert-butyl)-6-oxopyridazin-1(6H)-yl)acetic acid CAS No. 1501483-87-9

2-(3-(tert-butyl)-6-oxopyridazin-1(6H)-yl)acetic acid

Cat. No. B1471910
CAS RN: 1501483-87-9
M. Wt: 210.23 g/mol
InChI Key: MOWKBSZCAXBCSL-UHFFFAOYSA-N
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Description

The compound “2-(3-(tert-butyl)-6-oxopyridazin-1(6H)-yl)acetic acid” is a pyridazine derivative. Pyridazines are a class of organic compounds with a six-membered ring containing two nitrogen atoms. The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature . The acetic acid moiety suggests the compound may have acidic properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show the pyridazine ring, with the tert-butyl group and acetic acid moiety attached at the 3rd and 2nd positions, respectively. The exact structure would depend on the specific locations of these groups on the pyridazine ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The acetic acid moiety could participate in acid-base reactions, while the pyridazine ring could undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the acetic acid moiety suggests that the compound may have acidic properties .

Scientific Research Applications

  • Anticancer Activity : A study explored the synthesis of new derivatives of 3(2h)-one pyridazinone, including compounds similar to 2-(3-(tert-butyl)-6-oxopyridazin-1(6H)-yl)acetic acid. These derivatives demonstrated potential antioxidant activity and were proposed for in-vitro anticancer applications through molecular docking studies (Mehvish & Kumar, 2022).

  • Synthesis of Fused Azines : Another research outlined the synthesis of a class of pyridazin-3-one derivatives. This process involved reactions with active methylene compounds, leading to the formation of novel azolo[1,5-a]pyrimidine derivatives and 1,8-naphthyridine derivatives, demonstrating the versatility of pyridazinone derivatives in synthesizing complex chemical structures (Ibrahim & Behbehani, 2014).

  • Models for Enzyme Active Sites : Research into the coordination properties of bis(3,5-dialkylpyrazol-1-yl)acetic acids toward metals like ZnCl2 and FeCl2 has provided models for the active sites of enzymes such as thermolysin or carboxypeptidase. This is crucial for understanding enzyme mechanisms and designing enzyme inhibitors (Beck, Weibert, & Burzlaff, 2001).

  • Corrosion Inhibition : Pyridazine derivatives have been studied for their role in corrosion inhibition. Specifically, compounds like (6-phenyl-3-oxopyridazin-2-yl) acetohydrazide have been found effective in preventing corrosion of mild steel in acidic solutions (Nahlé et al., 2017).

  • Aldose Reductase Inhibitors : The isoxazolo-[3,4-d]-pyridazin-7-(6H)-one and its derivatives were investigated as substrates for synthesizing new aldose reductase inhibitors. Such inhibitors are important for treating complications of diabetes (Costantino et al., 1999).

  • Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : Acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides was studied, resulting in the synthesis of fluorinated pyrazole-4-carboxylic acids. These compounds have potential applications in various fields, including pharmaceuticals (Iminov et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyridazine derivatives are used in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

2-(3-tert-butyl-6-oxopyridazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)7-4-5-8(13)12(11-7)6-9(14)15/h4-5H,6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWKBSZCAXBCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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